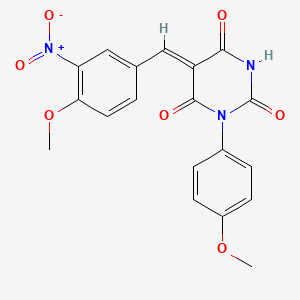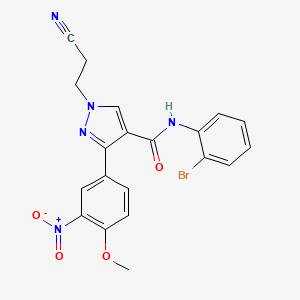![molecular formula C19H24O3 B4926897 2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene](/img/structure/B4926897.png)
2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene, also known as EDPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EDPB is a type of benzene derivative that is used in the synthesis of drugs and other chemical compounds.
Mechanism of Action
The mechanism of action of 2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene is not fully understood. However, studies have suggested that it may act as a modulator of certain proteins and enzymes in the body. 2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammatory and immune responses.
Biochemical and Physiological Effects:
2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-tumor properties. 2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene has also been shown to have a positive effect on cognitive function and memory. Additionally, 2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene has been shown to have antioxidant properties and may have a protective effect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene in lab experiments is its high purity and stability. 2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene is its potential toxicity and side effects. Therefore, it is important to use caution when handling 2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene in lab experiments.
Future Directions
There are several future directions for research on 2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene. One area of research is the development of new drugs and therapies that use 2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene as a building block. Another area of research is the development of new MOFs that use 2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene as a ligand for gas storage and separation applications. Additionally, research could focus on the potential use of 2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene in the treatment of neurodegenerative diseases and other conditions associated with oxidative stress.
Synthesis Methods
The synthesis of 2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene involves the reaction of 1,4-dimethylbenzene with 3-(3-ethoxyphenoxy)propyl bromide in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). The product is then purified through column chromatography or recrystallization to obtain pure 2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene.
Scientific Research Applications
2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene has been extensively studied for its potential applications in various fields of scientific research. It has been used in the synthesis of drugs such as anti-cancer agents, anti-inflammatory agents, and anti-viral agents. 2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene has also been used as a ligand in metal-organic frameworks (MOFs) for gas storage and separation applications. Additionally, 2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene has been used as a building block in the synthesis of polymers for biomedical applications.
properties
IUPAC Name |
2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-4-20-17-7-5-8-18(14-17)21-11-6-12-22-19-13-15(2)9-10-16(19)3/h5,7-10,13-14H,4,6,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNQSQBMCDUNKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCCOC2=C(C=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(3-Ethoxyphenoxy)propoxy]-1,4-dimethylbenzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-1-methyl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazol-1-ium iodide](/img/structure/B4926815.png)
![N-[2-(benzylthio)ethyl]-4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4926824.png)
![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-6-hydroxy-4-methyl-2-oxo-2,5-dihydro-3-pyridinecarbonitrile](/img/structure/B4926830.png)


![1-[(2,4-dichloro-6-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4926845.png)

![N~2~-(2-chloro-6-fluorobenzyl)-N~1~-(2-hydroxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4926859.png)
![5-{2-[3-(2,5-dimethylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4926881.png)
![6-{[(2-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4926895.png)
![N~2~-[(4-chlorophenyl)acetyl]-N~1~,N~1~-diethylglycinamide](/img/structure/B4926901.png)
![3-bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B4926905.png)

![2-[6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]acetamide](/img/structure/B4926926.png)